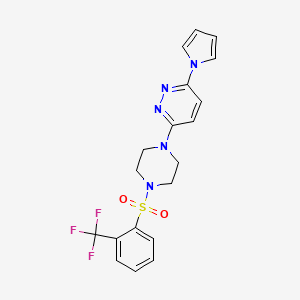

![molecular formula C24H17F2N3O2S B2999419 2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-45-2](/img/structure/B2999419.png)

2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical compound . It is a derivative of 2,6-Difluorobenzoic acid . Pyrazoles, which are heterocyclic chemical compounds, have been used as a scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with electrophilic and nucleophilic reagents . For instance, a pyrazoline derivative was synthesized through a two-step substitution reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a two-step substitution reaction .Applications De Recherche Scientifique

Synthesis and Potential PET Agent Development

One significant application of related chemical structures involves the synthesis of potential PET (Positron Emission Tomography) agents for imaging in cancers. For instance, compounds structurally similar to the one have been synthesized with potential application in imaging B-Raf(V600E) mutations in cancers. This synthesis process involves multiple steps, yielding compounds designed for radiolabeling and subsequent use in PET imaging to target specific cancer mutations, showcasing the compound's role in advancing diagnostic imaging techniques in oncology (Wang et al., 2013).

Heterocyclic Synthesis

The compound's structural framework also facilitates heterocyclic synthesis, contributing to the development of novel organic compounds. Research in this area explores the reactivity of similar compounds toward different nucleophiles, yielding a variety of heterocyclic derivatives. These synthetic pathways are crucial for creating new molecules with potential therapeutic applications, illustrating the compound's importance in medicinal chemistry research (Mohareb et al., 2004).

Fused Heterocycles Incorporating Trifluoromethyl Moiety

Another research application involves the microwave-assisted synthesis of fused heterocycles, incorporating the trifluoromethyl group. This research focuses on reacting specific precursors with aminopyrazole, aminotriazole, and benzimidazole derivatives to yield trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine and other heterocycles. These synthetic strategies are pivotal in developing new compounds with enhanced chemical and physical properties, demonstrating the compound's utility in organic synthesis and material science (Shaaban, 2008).

Antipathogenic Activity and Novel Syntheses

Research into the antipathogenic properties and novel synthetic routes of compounds structurally similar or related to the query compound reveals their potential in creating antimicrobial agents. Studies have synthesized and characterized new derivatives, examining their interactions with bacterial cells and evaluating their anti-pathogenic activities. These investigations underscore the compound's relevance in developing novel antimicrobial strategies with potential applications in treating bacterial infections (Limban et al., 2011).

Mécanisme D'action

While the exact mechanism of action for this compound is not specified, similar compounds have shown a variety of biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3O2S/c25-19-7-4-8-20(26)22(19)24(30)27-23-18-13-32-14-21(18)28-29(23)15-9-11-17(12-10-15)31-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIZBGDBPZKZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=C(C=CC=C5F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

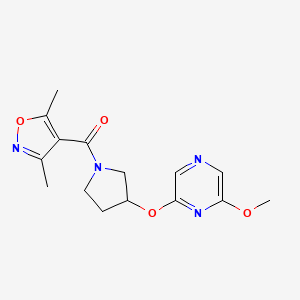

![3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2999337.png)

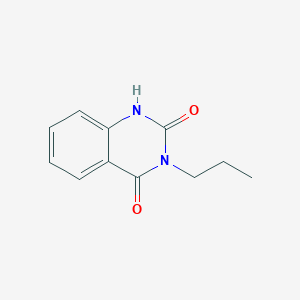

![8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2999338.png)

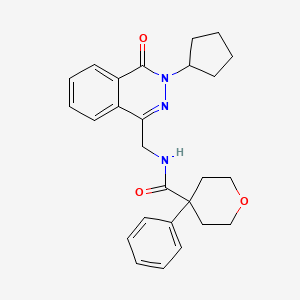

![1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B2999339.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/no-structure.png)

![3-[[(4,4-Difluorocyclohexyl)-methylamino]methyl]-5-(trifluoromethyl)phenol](/img/structure/B2999343.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999347.png)

![(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid](/img/structure/B2999354.png)

![4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2999355.png)

![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2999357.png)

![2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2999359.png)